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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Ethyl-6-methylphenyl)methanol

Executive Summary (2-Ethyl-6-methylphenyl)methanol (CAS: 106976-43-6) is a highly specialized, sterically hindered di-ortho-substituted benzyl alcohol[1][2]. In modern drug discovery, the strategic placement of alkyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethyl-6-methylphenyl)methanol (CAS: 106976-43-6) is a highly specialized, sterically hindered di-ortho-substituted benzyl alcohol[1][2]. In modern drug discovery, the strategic placement of alkyl groups around a benzylic core is a proven method for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate. This compound serves as a critical synthetic building block, particularly in the development of imidazo[1,2-a]pyridine derivatives for gastrointestinal therapeutics and novel EP2/EP4 receptor antagonists for immuno-oncology[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic applications for researchers and drug development professionals.

Physicochemical & Structural Profiling

The chemical behavior of (2-Ethyl-6-methylphenyl)methanol is heavily dictated by its structural topology. The presence of an ethyl group at the 2-position and a methyl group at the 6-position creates significant steric bulk around the benzylic alcohol moiety.

Causality of Properties: This steric hindrance restricts the free rotation of the benzylic carbon, which is highly advantageous in medicinal chemistry for locking downstream pharmacophores into specific bioactive conformations. However, this same steric shielding makes standard SN​2 nucleophilic substitutions at the benzylic position kinetically slower, often necessitating its conversion into a highly reactive halide (such as a bromide) before subsequent coupling reactions.

Quantitative Data Summaries

Table 1: Key Physicochemical Properties | Property | Value | Source / Method | | :--- | :--- | :--- | | CAS Number | 106976-43-6 | Sigma-Aldrich | | Molecular Formula | C10​H14​O | Calculated | | Molar Mass | 150.22 g/mol | Calculated[2] | | Physical State | Low-melting solid | Empirical Observation | | Melting Point | 51 – 53 °C | Sigma-Aldrich | | Boiling Point | ~238.2 ± 8.0 °C | Predicted[2] | | Density | ~0.986 ± 0.06 g/cm³ | Predicted[2] |

Table 2: Analytical Characterization ( 1H NMR in CDCl3​ ) | Chemical Shift (δ) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 1.24 ppm | Triplet (t) | 3H | −CH3​ of the ethyl group | | 2.44 ppm | Singlet (s) | 3H | Ar−CH3​ (Aromatic methyl) | | 2.77 ppm | Quartet (q) | 2H | −CH2​− of the ethyl group | | 4.75 ppm | Singlet (s) | 2H | Benzylic methylene ( −CH2​−OH ) | | 7.04 – 7.18 ppm | Multiplet (m) | 3H | Aromatic protons ( Ar−H ) |

(Note: Spectral data aligns with standard characterization protocols for di-ortho-substituted benzylic systems as detailed in US Patent 20080255358A1[3]).

Synthetic Methodologies: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each transformation.

Protocol A: Upstream Synthesis via Aldehyde Reduction

The most reliable method to yield (2-Ethyl-6-methylphenyl)methanol is the reduction of 2-ethyl-6-methylbenzaldehyde using Sodium Borohydride ( NaBH4​ )[3].

  • Causality of Reagent Choice: NaBH4​ in methanol is selected over Lithium Aluminum Hydride ( LiAlH4​ ) because it provides a milder, highly chemoselective reduction. Methanol acts as both the solvent and a proton donor, stabilizing the alkoxyborohydride intermediates without requiring strictly anhydrous conditions.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-ethyl-6-methylbenzaldehyde (1 eq.) in methanol (approx. 1.3 M concentration).

    • Thermal Control: Submerge the reaction flask in an ice bath to achieve an internal temperature of 0–5 °C. Causality: The hydride transfer is exothermic; thermal control prevents solvent boiling and suppresses side reactions.

    • Addition: Add NaBH4​ (0.85 eq.) portionwise over 15 minutes to control hydrogen gas evolution.

    • Reaction & IPC: Stir the mixture in the ice bath for 1 hour. Self-Validation: Spot the reaction mixture on a TLC plate (UV active). The reaction is complete when the starting material spot completely disappears.

    • Workup: Evaporate the methanol under reduced pressure. Partition the resulting residue between diethyl ether and deionized water.

    • Isolation: Wash the organic phase with brine, dry over anhydrous MgSO4​ , and evaporate the solvent to yield the pure title compound as a low-melting solid.

Protocol B: Downstream Conversion to 2-Ethyl-6-methylbenzyl Bromide

Because the benzylic hydroxyl group is a poor leaving group, it must be converted to a bromide to facilitate downstream N -alkylation[3].

  • Causality of Reagent Choice: Concentrated aqueous Hydrobromic acid (HBr) is utilized instead of Phosphorus Tribromide ( PBr3​ ). The di-ortho substitution provides sufficient steric relief and carbocation stabilization to allow a highly efficient, solvent-free SN​1/SN​2 hybrid substitution at room temperature.

  • Step-by-Step Methodology:

    • Preparation: Suspend (2-Ethyl-6-methylphenyl)methanol (1 eq.) in concentrated hydrobromic acid (48% aqueous HBr, approx. 1.5 mL per mmol).

    • Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

    • Quenching: Cool the mixture in an ice bath and dilute with water (approx. 2.5x the volume of HBr used).

    • Extraction & Isolation: Extract the aqueous mixture twice with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure to afford the brominated intermediate. Self-Validation: 1H NMR will show a distinct upfield shift of the benzylic protons from 4.75 ppm (alcohol) to 4.60 ppm (bromide)[3].

Downstream Applications & Mechanistic Pathways

The functionalized derivatives of (2-Ethyl-6-methylphenyl)methanol are pivotal in two major therapeutic areas:

  • Gastrointestinal Therapeutics: The brominated intermediate is subjected to N -alkylation with imidazo[1,2-a]pyridine cores. The resulting compounds are potent modulators used in treating gastrointestinal diseases, as the steric bulk of the 2-ethyl-6-methylphenyl group optimizes the drug's binding kinetics[3].

  • Immuno-Oncology (PGE2 Receptor Modulators): Tumors frequently evade immune detection by secreting Prostaglandin E2 (PGE2). PGE2 binds to EP2 and EP4 receptors on immune cells, elevating intracellular cAMP and inducing T-cell exhaustion[4]. Derivatives of CAS 106976-43-6 act as potent EP2/EP4 antagonists. The di-ortho substitution locks the molecule into a specific conformation that perfectly occupies the hydrophobic pocket of the EP receptors, blocking PGE2 signaling and reactivating the anti-tumor immune response[4][5].

SynthesisWorkflow A 2-Ethyl-6-methylbenzaldehyde B Reduction (NaBH4, MeOH, 0°C) A->B C (2-Ethyl-6-methylphenyl)methanol CAS: 106976-43-6 B->C D Bromination (Aqueous HBr, RT) C->D E 2-Ethyl-6-methylbenzyl bromide D->E F PGE2 EP2/EP4 Modulators (Immuno-Oncology) E->F N-Alkylation G Imidazo[1,2-a]pyridines (GI Therapeutics) E->G N-Alkylation

Figure 1: Synthetic workflow and downstream pharmaceutical applications of CAS 106976-43-6.

PGE2Pathway PGE2 Prostaglandin E2 (Tumor Microenvironment) Receptors EP2 / EP4 Receptors (Immune Cells) PGE2->Receptors Activates cAMP cAMP Elevation Receptors->cAMP Gs-coupled ImmuneSuppression Immune Suppression (T-cell exhaustion) cAMP->ImmuneSuppression Induces TumorEvasion Tumor Evasion ImmuneSuppression->TumorEvasion Promotes Drug EP2/EP4 Antagonists (CAS 106976-43-6 derived) Drug->Receptors Blocks

Figure 2: Mechanism of action for EP2/EP4 antagonists derived from (2-Ethyl-6-methylphenyl)methanol.

References

  • ChemBK. "2-ethyl-6-methyl(hydroxy methyl)benzene Chemical Database". ChemBK. Available at: [Link]

  • Google Patents. "US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases". United States Patent and Trademark Office.
  • Google Patents. "WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators". World Intellectual Property Organization.
  • Google Patents. "WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators". World Intellectual Property Organization.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Ethyl-6-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Ethyl-6-methylphenyl)methanol. As a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Ethyl-6-methylphenyl)methanol. As a key aromatic alcohol, understanding its structural features through NMR spectroscopy is crucial for its application in synthetic chemistry and drug development. This document offers predicted NMR data, a detailed interpretation of the spectral features, a standardized experimental protocol for data acquisition, and visual aids to facilitate a deeper understanding of the molecular structure and its NMR characteristics.

Introduction to (2-Ethyl-6-methylphenyl)methanol and NMR Spectroscopy

(2-Ethyl-6-methylphenyl)methanol is a substituted aromatic alcohol with a hydroxymethyl group flanked by an ethyl and a methyl group on the benzene ring. This substitution pattern leads to a unique electronic and steric environment, which is reflected in its NMR spectra. NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For professionals in drug development and organic synthesis, a thorough understanding of the NMR spectrum of (2-Ethyl-6-methylphenyl)methanol is vital for reaction monitoring, quality control, and the characterization of novel derivatives. This guide serves as a valuable resource by presenting a detailed analysis based on high-quality predicted NMR data, contextualized with established principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available experimental spectra in the public domain, high-quality predicted NMR data provides a reliable foundation for spectral interpretation. The following data were generated using advanced computational algorithms that consider the intricate electronic and steric effects within the molecule.[1][2][3]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (2-Ethyl-6-methylphenyl)methanol in CDCl₃ at 400 MHz is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (2-Ethyl-6-methylphenyl)methanol

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
101.25Triplet3H7.6-CH₂CH
72.35Singlet3H-Ar-CH
92.70Quartet2H7.6-CH ₂CH₃
84.75Singlet2H--CH ₂OH
11~2.0 (variable)Broad Singlet1H--OH
3, 4, 57.05 - 7.20Multiplet3H-Ar-H
Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of (2-Ethyl-6-methylphenyl)methanol in CDCl₃ at 100 MHz is detailed in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Ethyl-6-methylphenyl)methanol

Atom NumberChemical Shift (δ, ppm)Assignment
1015.5-CH₂C H₃
719.0Ar-C H₃
923.5-C H₂CH₃
862.0-C H₂OH
4126.5Ar-C 4
3, 5128.0Ar-C 3, Ar-C 5
6135.0Ar-C 6 (ipso)
2137.5Ar-C 2 (ipso)
1138.0Ar-C 1 (ipso)

In-depth Spectral Analysis and Interpretation

A detailed analysis of the predicted NMR data provides valuable insights into the molecular structure of (2-Ethyl-6-methylphenyl)methanol.

¹H NMR Spectrum Analysis
  • Aromatic Region (7.05 - 7.20 ppm): The three aromatic protons on the benzene ring are expected to appear as a complex multiplet. Their chemical shifts are influenced by the electron-donating effects of the alkyl and hydroxymethyl groups. The proximity of the bulky ethyl and methyl groups at the ortho positions to the hydroxymethyl group can lead to some spectral complexity.

  • Hydroxymethyl Protons (-CH₂OH, 4.75 ppm): The two protons of the hydroxymethyl group are diastereotopic due to the chiral center created by the substituted benzyl ring. However, they are predicted to be chemically equivalent and appear as a singlet. In practice, this signal could be a narrow singlet or a pair of doublets (an AB quartet) depending on the solvent and temperature.

  • Ethyl Group Protons (-CH₂CH₃): The methylene protons (H9) at 2.70 ppm appear as a quartet due to coupling with the three adjacent methyl protons (H10). The methyl protons (H10) at 1.25 ppm appear as a triplet, coupling with the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

  • Methyl Group Protons (Ar-CH₃, 2.35 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet, as there are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (126.5 - 138.0 ppm): The spectrum shows six distinct signals for the aromatic carbons. The three non-protonated (ipso) carbons (C1, C2, and C6) are shifted further downfield compared to the protonated carbons (C3, C4, and C5). The signals for C3 and C5 are predicted to be nearly equivalent.

  • Hydroxymethyl Carbon (-CH₂OH, 62.0 ppm): The carbon of the hydroxymethyl group appears at a characteristic chemical shift for a carbon attached to an oxygen atom.

  • Alkyl Carbons (15.5 - 23.5 ppm): The carbons of the ethyl and methyl substituents appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons in alkyl groups.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for (2-Ethyl-6-methylphenyl)methanol or similar compounds, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the purified (2-Ethyl-6-methylphenyl)methanol sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and can influence the chemical shifts.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

Visual aids are essential for correlating the NMR data with the molecular structure and understanding the experimental workflow.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of (2-Ethyl-6-methylphenyl)methanol with the atom numbering used for the NMR assignments.

Caption: Molecular structure of (2-Ethyl-6-methylphenyl)methanol with atom numbering.

NMR Data Acquisition and Analysis Workflow

The following diagram outlines the key steps involved in acquiring and analyzing NMR data.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Referencing and Integration proc2->proc3 proc4 Spectral Interpretation and Structure Elucidation proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for (2-Ethyl-6-methylphenyl)methanol. Through the use of high-quality predicted data, a detailed analysis of the expected spectral features has been presented, offering valuable insights for researchers, scientists, and professionals in drug development. The inclusion of a standardized experimental protocol and illustrative diagrams further enhances the practical utility of this guide. A thorough understanding of the NMR characteristics of this molecule is fundamental for its effective use and derivatization in various chemical and pharmaceutical applications.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictors Comparison. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor Documentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Chemistry Stack Exchange. Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret. YouTube. Retrieved from [Link]

  • Hashim, A. (2020, May 26). NMRdb for predicting NMR spectra. YouTube. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Boiling Point Dynamics of (2-Ethyl-6-methylphenyl)methanol: A Comprehensive Technical Guide

Executive Summary In advanced drug development and materials science, sterically hindered benzylic alcohols serve as critical synthetic building blocks. (2-Ethyl-6-methylphenyl)methanol (CAS: 106976-43-6) represents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and materials science, sterically hindered benzylic alcohols serve as critical synthetic building blocks. (2-Ethyl-6-methylphenyl)methanol (CAS: 106976-43-6) represents a unique structural motif where dual ortho-substitution significantly alters the molecule's thermodynamic landscape. Because direct empirical data for this specific compound is sparse in standard literature, this whitepaper leverages predictive thermodynamic modeling, structural analog extrapolation, and rigorous chemical principles to define its boiling point dynamics and thermodynamic stability. Furthermore, it establishes self-validating experimental workflows for empirical verification.

Molecular Architecture and Thermodynamic Fundamentals

To understand the macroscopic properties of (2-Ethyl-6-methylphenyl)methanol, we must first deconstruct its molecular architecture. The molecule features a central phenyl ring substituted with an ethyl group at the ortho- (2-) position, a methyl group at the opposing ortho- (6-) position, and a hydroxymethyl group at the ipso- (1-) position.

The Causality of Steric Hindrance: The dual ortho-substitution creates a dense steric shield around the benzylic carbon. This shielding restricts the rotational degrees of freedom of the hydroxymethyl group. Consequently, the ability of the hydroxyl group to participate in an optimal, dense intermolecular hydrogen-bonding network is sterically impeded. This disruption directly impacts the enthalpy of vaporization ( ΔHvap​ ) and lowers the boiling point relative to what would be expected for an unhindered alcohol of the same molecular weight. However, this is counterbalanced by the increased London dispersion forces provided by the bulky ethyl group.

Boiling Point Dynamics & Predictive Modeling

Phase transition temperatures are a direct macroscopic readout of intermolecular forces. To accurately predict the boiling point of (2-Ethyl-6-methylphenyl)methanol, we anchor our model using empirical data from its closest structural analogs:

  • 2-Methylbenzyl alcohol (CAS 89-95-2): Exhibits a boiling point of 109-110 °C under vacuum (14 mmHg) (1)[1], which extrapolates to approximately 215-220 °C at standard atmospheric pressure.

  • 2-Ethylbenzyl alcohol (CAS 767-90-8): Exhibits a boiling point of 229 °C at standard atmospheric pressure (2)[2].

  • 2,6-Dimethylbenzyl alcohol (CAS 62285-58-9): Exhibits a boiling point of 120 °C under vacuum (3)[3], extrapolating to roughly 235 °C at 1 atm.

Predictive Synthesis: Transitioning from 2,6-dimethylbenzyl alcohol to (2-ethyl-6-methylphenyl)methanol adds a methylene unit (-CH2-), which typically increases the boiling point by 15-20 °C due to enhanced van der Waals interactions. Factoring in the slight reduction in hydrogen-bond efficiency due to the larger ethyl group's steric bulk, the atmospheric boiling point of (2-Ethyl-6-methylphenyl)methanol is robustly estimated to be 242 °C to 248 °C .

Quantitative Data Summary
CompoundCAS NumberExtrapolated BP (1 atm)Empirical Reference Data
2-Methylbenzyl alcohol89-95-2~215-220 °C109-110 °C at 14 mmHg[1]
2-Ethylbenzyl alcohol767-90-8229 °C229 °C at 1 atm[2]
2,6-Dimethylbenzyl alcohol62285-58-9~235 °C120 °C under vacuum[3]
(2-Ethyl-6-methylphenyl)methanol 106976-43-6 ~242-248 °C Predictive Model

Thermodynamic Stability & Degradation Pathways

While the steric shielding provides excellent kinetic stability against nucleophilic attack, the benzylic position remains thermodynamically susceptible to oxidation.

Under thermal stress or in the presence of atmospheric oxygen, the primary degradation pathway is the abstraction of benzylic hydrogens, leading to the formation of 2-ethyl-6-methylbenzaldehyde. Prolonged oxidative stress drives the reaction further down the thermodynamic gradient to form 2-ethyl-6-methylbenzoic acid.

Oxidation A (2-Ethyl-6-methylphenyl)methanol (Stable Precursor) B Benzylic Radical / Transition State (High Energy Intermediate) A->B Thermal/Oxidative Stress (ΔG > 0) C 2-Ethyl-6-methylbenzaldehyde (Primary Degradant) B->C Hydrogen Abstraction (ΔG < 0) D 2-Ethyl-6-methylbenzoic acid (Secondary Degradant) C->D Prolonged Oxidation (ΔG < 0)

Thermodynamic degradation pathway of (2-Ethyl-6-methylphenyl)methanol via oxidation.

Experimental Workflows (Self-Validating Protocols)

To empirically validate the predicted thermodynamic properties and stability profiles, I have designed the following self-validating experimental workflows.

Protocol 1: Precision Boiling Point Determination via DSC/TGA

Objective: Determine the exact boiling point and enthalpy of vaporization ( ΔHvap​ ) while ruling out thermal decomposition.

  • Sample Preparation: Purify the sample to >99.5% via vacuum distillation.

    • Causality: Impurities act as boiling point depressants (per Raoult's Law), which will skew the thermodynamic phase-transition data.

  • Thermal Ramp: Place 5 mg of the sample in a pin-hole aluminum crucible. Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

    • Causality: The pin-hole crucible allows vapor to escape, maintaining constant atmospheric pressure (1 atm) to accurately measure the boiling point. Simultaneously, the inert nitrogen purge prevents premature oxidative degradation during the thermal ramp.

  • Self-Validation (Data Cross-Referencing): Cross-reference the endothermic peak on the Differential Scanning Calorimeter (DSC) with the mass loss derivative (DTG) on the Thermogravimetric Analyzer (TGA). A matching peak confirms pure vaporization without thermal decomposition.

Protocol 2: Thermodynamic Stability Profiling via Accelerated Aging

Objective: Quantify the activation energy ( Ea​ ) of the oxidative degradation pathway.

  • Matrix Setup: Aliquot 10 mg samples into sealed amber glass vials.

    • Causality: Amber glass prevents photo-catalytic degradation, isolating thermal and oxidative variables for a pure thermodynamic assessment.

  • Accelerated Aging: Incubate vials at 40 °C, 50 °C, and 60 °C with 75% relative humidity for 30 days.

  • Chromatographic Analysis: Dissolve the aged samples in HPLC-grade methanol. Analyze via HPLC-UV (254 nm) using a C18 reverse-phase column. Mobile phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: The acidic modifier (0.1% Formic Acid) ensures that any secondary oxidative degradants, such as 2-ethyl-6-methylbenzoic acid, remain fully protonated. This suppresses ionization, preventing peak tailing and ensuring robust retention and accurate quantification on the non-polar C18 stationary phase.

  • Arrhenius Plotting: Plot ln(k) vs. 1/T to calculate the thermodynamic activation energy of the degradation.

Workflow S1 Sample Prep Vacuum Distillation S2 Thermal Analysis DSC/TGA at 10°C/min S1->S2 S3 Accelerated Aging 40°C-60°C Incubation S1->S3 S5 Thermodynamic Data Ea and ΔHvap Extraction S2->S5 S4 Chromatography HPLC-UV Quantification S3->S4 S4->S5

Self-validating experimental workflow for thermodynamic profiling and stability analysis.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Methylbenzyl alcohol". thermofisher.com.
  • Sigma-Aldrich. "2-Ethylbenzyl alcohol 98 767-90-8". sigmaaldrich.com.
  • Carl ROTH. "2,6-Dimethylbenzyl alcohol, 10 g - Research Chemicals". carlroth.com.

Sources

Exploratory

A Guide to the Determination and Interpretation of the Crystal Structure of Small Organic Molecules for Pharmaceutical Applications: A Case Study Approach

Abstract The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a fundamental determinant of its physicochemical properties. For researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a fundamental determinant of its physicochemical properties. For researchers, scientists, and professionals in drug development, an intimate understanding of a compound's crystal structure is not merely academic; it is a critical component in the pipeline of creating safe, effective, and stable pharmaceutical products. This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction (SCXRD), the gold-standard technique for structure elucidation. While the crystal structure of (2-Ethyl-6-methylphenyl)methanol is not publicly available at the time of this writing, this guide will use the structurally similar compound, (2-Methylphenyl)(phenyl)methanol, as a case study to illustrate the experimental workflow, data analysis, and the wealth of information encapsulated within a crystallographic study.

The Imperative of Crystal Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure.[1] The arrangement of molecules in a crystal lattice dictates crucial parameters such as solubility, dissolution rate, stability, and mechanical properties.[1] Different crystalline forms of the same API, known as polymorphs, can exhibit significantly different behaviors, which can have profound implications for a drug's bioavailability and shelf-life.[1][2]

X-ray crystallography provides an unambiguous and high-resolution map of a molecule's structure, offering invaluable insights that guide rational drug design and development.[3][4] By understanding the precise geometry of a molecule and its intermolecular interactions, scientists can:

  • Confirm the chemical identity and stereochemistry of a synthesized compound.[4]

  • Identify and characterize different polymorphic forms , ensuring the selection of the most stable and effective form for development.[2]

  • Aid in the design of more potent and selective drug candidates by revealing the atomic details of drug-target interactions.[5][6]

  • Provide the necessary structural data for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA).

Given its pivotal role, a thorough understanding of the process of crystal structure determination is essential for any professional involved in the pharmaceutical sciences.

The Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional atomic structure of a crystalline compound.[7] The process, from obtaining a suitable crystal to the final refined structure, is a meticulous one that can be broken down into several key stages.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth and Selection : The journey begins with the growth of a high-quality single crystal. This is often the most challenging step and can involve various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The ideal crystal for SCXRD is typically between 0.1 and 0.5 mm in size, with well-defined faces and no visible defects.[7]

  • Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.[8] Data collection is usually performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[8] The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[9]

  • Data Reduction and Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the "phase problem" and generate an initial electron density map of the crystal structure.

  • Structure Refinement : The initial structural model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data. This iterative process results in a highly accurate and detailed three-dimensional model of the molecule.

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Reduction Data Reduction X-ray Diffraction->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement CIF File CIF File Structure Refinement->CIF File

A simplified workflow for single-crystal X-ray diffraction.

The Crystallographic Information File (CIF)

The culmination of a successful crystal structure determination is the generation of a Crystallographic Information File (CIF).[10][11] A CIF is a standardized text file format developed by the International Union of Crystallography (IUCr) for the storage and exchange of crystallographic data.[12] It is designed to be both human- and machine-readable, providing a comprehensive record of the crystallographic experiment and its results.[13]

A CIF contains a wealth of information, including:

  • Citation and publication details : Information about the authors and the publication in which the structure is reported.

  • Chemical information : The chemical name, formula, and molecular weight of the compound.

  • Crystal data : The unit cell parameters, space group, and other crystal-specific information.

  • Experimental details : Information about the data collection, such as the X-ray source, temperature, and diffractometer used.

  • Data reduction and refinement parameters : Details of the software used and the statistical measures of the quality of the refined structure.

  • Atomic coordinates : A list of all the atoms in the asymmetric unit and their positions in the unit cell.

  • Anisotropic displacement parameters : A measure of the thermal vibrations of each atom.

  • Geometric parameters : Calculated bond lengths, angles, and torsion angles.

The following diagram illustrates the hierarchical structure of a Crystallographic Information File.

CIF_Structure cluster_0 Data Block CIF File CIF File Citation Info Citation Info CIF File->Citation Info Chemical Info Chemical Info CIF File->Chemical Info Crystal Data Crystal Data CIF File->Crystal Data Experimental Details Experimental Details CIF File->Experimental Details Refinement Details Refinement Details CIF File->Refinement Details Atomic Coordinates Atomic Coordinates CIF File->Atomic Coordinates Unit Cell Unit Cell Crystal Data->Unit Cell Space Group Space Group Crystal Data->Space Group Atom Positions Atom Positions Atomic Coordinates->Atom Positions Displacement Parameters Displacement Parameters Atomic Coordinates->Displacement Parameters

The structure of a Crystallographic Information File (CIF).

Case Study: The Crystal Structure of (2-Methylphenyl)(phenyl)methanol

As previously mentioned, the crystal structure of (2-Ethyl-6-methylphenyl)methanol has not been reported in the public domain. However, to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, we will examine the published crystal structure of a closely related compound, (2-Methylphenyl)(phenyl)methanol.[14]

The following tables summarize the key crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement for (2-Methylphenyl)(phenyl)methanol
ParameterValue
Chemical FormulaC₁₄H₁₄O
Formula Weight198.25 g/mol
Crystal SystemTrigonal
Space GroupR-3
a, b (Å)23.013(2)
c (Å)10.6067(11)
α, β (°)90
γ (°)120
Volume (ų)4864.8(7)
Z18
Density (calculated)1.218 Mg/m³
Absorption Coefficient (μ)0.08 mm⁻¹
Crystal Size (mm)0.40 x 0.35 x 0.30
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected6286
Independent Reflections2475 [R(int) = 0.026]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.059, wR2 = 0.128
Goodness-of-fit on F²1.08

Data sourced from Siddaraju et al. (2011).[14]

This table provides a snapshot of the fundamental crystallographic parameters. The unit cell dimensions (a, b, c, α, β, γ) define the basic repeating unit of the crystal, while the space group describes the symmetry elements within the unit cell. The R-factors (R1 and wR2) are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

From the refined structure, a wealth of geometric information can be extracted, including bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecule's conformation and the nature of its intermolecular interactions. In the case of (2-Methylphenyl)(phenyl)methanol, the analysis revealed that the two benzene rings are nearly orthogonal to each other, with a dihedral angle of 87.78 (8)°.[14] Furthermore, the crystal structure is characterized by the formation of a hexameric aggregate held together by a ring of six O—H⋯O hydrogen bonds.[14]

Conclusion

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research. It provides an unparalleled level of detail about the three-dimensional arrangement of atoms, which is critical for understanding and predicting the solid-state properties of a compound. While the specific crystal structure of (2-Ethyl-6-methylphenyl)methanol remains to be determined, the principles and methodologies outlined in this guide provide a comprehensive framework for approaching such an investigation. The ability to grow high-quality crystals, collect and analyze diffraction data, and interpret the resulting structural information is a vital skill set for any scientist or professional dedicated to the advancement of drug development and materials science.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • Wikipedia. (2023, December 1). Crystallographic Information File. Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Karle, I. L. (2002). The role of crystallography in drug design. The AAPS Journal, 4(4), 31-38.
  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1854.
  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1957-1972.
  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1475-1477.
  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(3), 379-393.
  • Blundell, T. L. (2006). X-ray crystallography in drug discovery. Methods in Molecular Biology, 317, 1-10.
  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. Retrieved from [Link]

  • Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2011). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2136.

Sources

Foundational

Spectroscopic Characterization of (2-Ethyl-6-methylphenyl)methanol: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I approach spectroscopic characterization not merely as a routine data-collection exercise, but as a mechanistic interrogation of a molecule’s microenvironment. When analyzing (2-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach spectroscopic characterization not merely as a routine data-collection exercise, but as a mechanistic interrogation of a molecule’s microenvironment. When analyzing (2-Ethyl-6-methylphenyl)methanol (also known as 2-ethyl-6-methylbenzyl alcohol), we are not just looking at a standard aromatic alcohol[1]. We are analyzing a highly sterically hindered system.

The presence of bulky ethyl and methyl groups at the ortho positions (2 and 6) relative to the hydroxymethyl (-CH₂OH) moiety dictates the molecule's rotational freedom, its capacity for intermolecular interactions, and its electronic distribution. This technical guide synthesizes the causality behind these structural features and provides field-proven, self-validating protocols for its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization.

Mechanistic Causality: How Steric Hindrance Drives Spectral Shifts

To accurately interpret the spectra of (2-Ethyl-6-methylphenyl)methanol, one must first understand how its 2,6-disubstitution deviates from the baseline of unsubstituted [2].

Infrared (IR) Causality: The Hydrogen-Bonding Shield

In standard benzyl alcohol, the primary alcohol group freely engages in extensive intermolecular hydrogen bonding, which manifests as a broad, dominant O-H stretching band around 3300–3400 cm⁻¹[3]. However, in (2-Ethyl-6-methylphenyl)methanol, the ortho-alkyl groups create a hydrophobic, steric shield around the hydroxyl group.

  • The Effect: This steric hindrance physically restricts the approach of adjacent molecules, significantly reducing the formation of polymeric hydrogen-bonded networks.

  • The Spectral Result: The IR spectrum will exhibit a much sharper O-H stretch shifted toward the "free" hydroxyl region (approx. 3600–3650 cm⁻¹)[4], with the broad H-bonded band being heavily attenuated compared to unhindered analogs.

UV-Vis Causality: Hyperconjugation and Ring Distortion

The UV-Vis spectrum of a benzenoid system is dominated by π→π∗ transitions. Unsubstituted benzyl alcohol exhibits a primary B-band (benzenoid band) absorption maximum at approximately 258 nm[2].

  • The Effect: Alkyl groups (ethyl and methyl) are electron-donating via hyperconjugation ( σ→π∗ interaction). By substituting these groups onto the ring, electron density is pushed into the aromatic π -system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Spectral Result: This electronic enrichment causes a bathochromic (red) shift of the B-band, pushing the absorption maximum from 258 nm to approximately 265–275 nm.

StericCausality Subst Ortho-Substitution (2-Ethyl & 6-Methyl) Steric Steric Shielding of -CH2OH Moiety Subst->Steric UV_Effect UV: Alkyl Group Hyperconjugation Subst->UV_Effect IR_Effect IR: Restricted Intermolecular H-Bonding Steric->IR_Effect IR_Result Sharpened O-H Peak Shift to ~3600 cm⁻¹ IR_Effect->IR_Result UV_Result Bathochromic Shift of B-Band (~265 nm) UV_Effect->UV_Result

Fig 2. Causal relationship between ortho-substitution and resulting spectroscopic shifts.

Quantitative Spectral Assignments

The tables below summarize the expected spectroscopic data points for (2-Ethyl-6-methylphenyl)methanol, grounded in the mechanistic principles described above.

Table 1: IR Vibrational Modes (ATR-FTIR)
Functional GroupExpected Wavenumber (cm⁻¹)Causality / Structural Note
O-H Stretch (Free) ~3600 - 3650Steric hindrance from 2,6-alkyl groups limits H-bonding[3].
O-H Stretch (H-bonded) ~3350 - 3450Broad peak; intensity drastically reduced compared to benzyl alcohol.
C-H Stretch (Aromatic) 3000 - 3100sp² hybridized C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850 - 2960sp³ hybridized C-H bonds from ethyl, methyl, and -CH₂OH groups.
C=C Aromatic Ring ~1580, 1460Skeletal ring vibrations; slightly shifted due to ring strain.
C-O Stretch 1000 - 1050Primary alcohol C-O stretching mode.
C-H Out-of-Plane Bend 770 - 780Characteristic bending for a 1,2,3-trisubstituted benzene ring.
Table 2: UV-Vis Electronic Transitions
Transition BandExpected Wavelength (λmax)Molar Absorptivity (ε)Causality / Structural Note
E2 Band ( π→π∗ ) ~215 - 225 nmHigh (>7000)Allowed transition; shifted red due to alkyl hyperconjugation.
B Band ( π→π∗ ) ~265 - 275 nmLow (~200 - 300)Symmetry-forbidden transition; bathochromic shift relative to unsubstituted benzyl alcohol (258 nm)[2].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following step-by-step methodologies incorporate internal checks to ensure that the data collected is an artifact-free representation of the molecule.

Protocol A: ATR-FTIR Spectroscopy

Why ATR? Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would create a false-positive broad O-H stretch, masking the true steric effects of the molecule[5].

  • System Suitability & Background: Clean the diamond or ZnSe crystal with HPLC-grade isopropanol. Perform a background scan (air) to capture ambient H₂O and CO₂.

    • Validation Check: The baseline must be flat. This ensures the environment is free of atmospheric interference, which is critical for accurate interpretation of the 3600 cm⁻¹ region.

  • Sample Application: Apply 1-2 drops of neat (2-Ethyl-6-methylphenyl)methanol directly onto the crystal[1]. Ensure complete coverage of the active sensor area to maximize the evanescent wave interaction.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

    • Causality: 32 scans provide an optimal signal-to-noise ratio without risking sample evaporation or degradation during the run.

  • Post-Run Validation: Perform a post-scan crystal cleaning and run a blank verification scan. The resulting spectrum must show zero residual carryover peaks.

Protocol B: UV-Vis Spectrophotometry

Why Acetonitrile? Acetonitrile (MeCN) has a UV cut-off below 190 nm, ensuring the solvent does not mask the critical E2 or B bands of the aromatic system[6].

  • Solvent Selection & Blanking: Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade MeCN. Place them in the reference and sample beam paths. Run a baseline correction from 190 nm to 400 nm.

  • Sample Preparation: Prepare a 10 µg/mL stock solution of the analyte in MeCN.

    • Causality: The B-band has a low molar absorptivity (ε ≈ 200-300 L·mol⁻¹·cm⁻¹). This specific concentration ensures the absorbance remains within the linear dynamic range (0.1 - 1.0 AU) dictated by the Beer-Lambert law, preventing detector saturation.

  • Data Acquisition: Replace the sample cuvette with the analyte solution. Scan from 190 nm to 400 nm.

  • Validation Check: Verify that the absorbance at 400 nm is exactly 0.000. Any baseline lift at this non-absorbing wavelength indicates scattering from particulates or micro-bubbles, which invalidates the entire spectral run.

SpectroscopicWorkflow Sample Sample: (2-Ethyl-6-methylphenyl)methanol [Neat Liquid / Dilute Solution] IR_Path ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR_Path Direct Application (ZnSe/Diamond Crystal) UV_Path UV-Vis Spectrophotometry (Electronic Transitions) Sample->UV_Path Dilution in Acetonitrile (HPLC Grade) IR_Data Analyze O-H & C-H Stretches Assess Steric H-Bonding Reduction IR_Path->IR_Data UV_Data Analyze B-Band (π → π*) Assess Hyperconjugation Shifts UV_Path->UV_Data Validation Orthogonal Structural Validation (Confirm 2,6-Disubstitution Effects) IR_Data->Validation UV_Data->Validation

Fig 1. Self-validating orthogonal workflow for spectroscopic structural confirmation.

References

  • "Derivatives of Imidazo[1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases" - Google Patents (US20080255358A1).
  • "Benzyl Alcohol | C6H5CH2OH | CID 244" - PubChem. URL:[Link]

  • "Intra- and Intermolecular π-Type Hydrogen Bonding in Aryl Alcohols: UV and IR−UV Ion Dip Spectroscopy" - The Journal of Physical Chemistry A. URL:[Link]

  • "Uv-Vis Spectrum of Benzyl Alcohol" - SIELC Technologies. URL:[Link]

  • "Benzyl alcohol" - NIST Chemistry WebBook. URL:[Link]

  • "Vibrational and electronic spectra of the benzene–benzyl alcohol hetero-dimer ion" - Chemical Physics Letters. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: (2-Ethyl-6-methylphenyl)methanol in Advanced Organic Synthesis and Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, sterically hindered benzylic alcohols serve as critical, high-value building blocks. (2-Ethyl-6-methylphenyl)methanol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, sterically hindered benzylic alcohols serve as critical, high-value building blocks. (2-Ethyl-6-methylphenyl)methanol (CAS: 106976-43-6) is a specialized aromatic intermediate characterized by its unique ortho-disubstitution pattern. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and its pivotal role in the development of next-generation prostaglandin E2 (PGE2) receptor modulators for oncology and immunology [1].

Physicochemical Profiling & Structural Elucidation

The structural architecture of (2-Ethyl-6-methylphenyl)methanol dictates its chemical behavior. The presence of an ethyl group at the 2-position and a methyl group at the 6-position flanks the hydroxymethyl moiety. This steric shielding forces the benzylic carbon out of the optimal aromatic plane, imparting high resistance to unwanted oxidative degradation while simultaneously requiring specific catalytic activation for nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the core quantitative and structural data for analytical validation [1]:

PropertyValue
Chemical Name (2-Ethyl-6-methylphenyl)methanol
CAS Number 106976-43-6
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
SMILES String CCc1cccc(C)c1CO
InChIKey IGUNVYYAGUAHOO-UHFFFAOYSA-N
Melting Point 51 – 53 °C
Physical State Solid (at standard ambient temperature and pressure)

Synthetic Methodologies & Mechanistic Pathways

The primary synthetic utility of (2-Ethyl-6-methylphenyl)methanol lies in its conversion to highly reactive electrophiles, such as 2-(chloromethyl)-1-ethyl-3-methylbenzene. These halides are indispensable for downstream alkylation reactions in drug synthesis [2].

Step-by-Step Methodology: Zinc-Catalyzed Chlorination

To synthesize the benzylic chloride derivative, a highly controlled substitution reaction using Thionyl Chloride (SOCl₂) and Zinc Chloride (ZnCl₂) is employed.

Reagents:

  • (2-Ethyl-6-methylphenyl)methanol (11.00 mmol)

  • Anhydrous Zinc chloride (ZnCl₂, 0.276 mmol)

  • Thionyl chloride (SOCl₂, 22.00 mmol)

  • Anhydrous Dichloromethane (DCM, 30 mL)

Procedure & Causality:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

    • Causality: Absolute exclusion of moisture is mandatory. Trace water will prematurely hydrolyze SOCl₂ into HCl and SO₂, destroying the reagent and acidifying the environment unpredictably.

  • Reagent Dissolution: Dissolve 2.525 g of the alcohol and 37.6 mg of ZnCl₂ in 30 mL of anhydrous DCM.

    • Causality: Why use ZnCl₂? The ortho-ethyl and ortho-methyl groups create profound steric hindrance around the benzylic carbon, retarding standard nucleophilic substitution. ZnCl₂ acts as a targeted Lewis acid, coordinating with the hydroxyl oxygen. This lowers the activation energy barrier, making the hydroxyl a superior leaving group and driving the reaction forward despite the steric bulk.

  • Temperature Control: Cool the reaction mixture strictly to 0°C using an ice-water bath.

    • Causality: The reaction with SOCl₂ is highly exothermic. Maintaining 0°C suppresses the degradation of the electron-rich aromatic ring and prevents unwanted Friedel-Crafts self-alkylation or polymerization.

  • Reagent Addition: Add 1.61 mL of SOCl₂ dropwise over 15 minutes to control the rate of gas evolution.

  • Reaction Maturation: Stir the mixture at 0°C for 1 hour.

  • Workup: Concentrate the reaction mixture under reduced pressure to strip the DCM and excess SOCl₂, yielding crude 2-(chloromethyl)-1-ethyl-3-methylbenzene as a light brown oil.

Self-Validating System: To ensure protocol trustworthiness, macroscopic and microscopic validation loops must be utilized. Macroscopically, the reaction is complete when the evolution of SO₂ and HCl gases ceases. Microscopically, monitor via Thin-Layer Chromatography (TLC; Hexanes:EtOAc). The complete disappearance of the UV-active, lower-Rf alcohol spot confirms total conversion. Post-isolation, ¹H NMR (CDCl₃) must show a definitive downfield shift of the benzylic protons and the absolute absence of the broad -OH singlet.

SyntheticWorkflow A (2-Ethyl-6-methylphenyl)methanol CAS: 106976-43-6 B ZnCl2 Coordination (Lewis Acid Activation) A->B Step 1 C Thionyl Chloride (SOCl2) Anhydrous DCM, 0°C B->C Step 2 D 2-(Chloromethyl)-1-ethyl-3- methylbenzene (Product) C->D Substitution

Synthetic workflow for the chlorination of (2-Ethyl-6-methylphenyl)methanol.

Applications in Drug Development: PGE2 Receptor Modulators

(2-Ethyl-6-methylphenyl)methanol is a foundational precursor in the synthesis of novel phenyl derivatives that function as dual antagonists of the Prostaglandin E2 (PGE2) receptors, specifically the EP2 and EP4 subtypes [2].

Biological Rationale

In oncology, the tumor microenvironment often hijacks the PGE2 signaling pathway. PGE2 binds to EP2 and EP4 receptors on immune cells, triggering a cAMP/PKA signaling cascade that actively suppresses the immune system, thereby facilitating tumor immune evasion and uninhibited cancer cell proliferation.

By utilizing the sterically hindered benzylic chloride derived from (2-Ethyl-6-methylphenyl)methanol, medicinal chemists can synthesize robust EP2/EP4 antagonists. The steric bulk provided by the ethyl and methyl groups ensures that the resulting drug molecule fits precisely into the hydrophobic pockets of the EP2/EP4 receptors while resisting rapid enzymatic degradation in vivo. Blocking these receptors reactivates the host's immune response within the tumor, significantly enhancing the efficacy of concurrent chemotherapy and radiotherapy [2].

PGE2Pathway PGE2 Prostaglandin E2 (PGE2) Receptors EP2 / EP4 Receptors (Tumor Microenvironment) PGE2->Receptors Binds & Activates Signaling cAMP / PKA Cascade Immune Suppression Receptors->Signaling Signal Transduction Cancer Tumor Immune Evasion & Cancer Cell Proliferation Signaling->Cancer Promotes Antagonist EP2/EP4 Antagonist (Derived from CAS 106976-43-6) Antagonist->Receptors Competitive Inhibition

PGE2 receptor signaling pathway and intervention by EP2/EP4 antagonists.

References

  • Idorsia Pharmaceuticals Ltd. "WO2018210994A1 - Phenyl derivatives as pge2 receptor modulators". WIPO (PCT) Patent Publication.

Protocols & Analytical Methods

Method

Using (2-Ethyl-6-methylphenyl)methanol as a precursor in agrochemical development

[label="Oxidation\n(MnO2 Figure 1: Steric shielding by ortho-substituents prevents rapid CYP450-mediated degradation. Physicochemical Properties Understanding the baseline properties of the precursor is essential for rea...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Oxidation\n(MnO2

Figure 1: Steric shielding by ortho-substituents prevents rapid CYP450-mediated degradation.

Physicochemical Properties

Understanding the baseline properties of the precursor is essential for reaction optimization, particularly concerning solubility and thermal stability during distillation or reflux.

PropertyValueSource
Chemical Name (2-Ethyl-6-methylphenyl)methanol[1],[2]
CAS Number 106976-43-6[1]
Molecular Formula C10H14O[2]
Molecular Weight 150.22 g/mol [2]
Melting Point 51 - 53 °C[1]
Boiling Point ~238.2 °C (Predicted)[2]
Density ~0.986 g/cm³ (Predicted)[2]

Key Agrochemical Applications

  • Benzyl Ether Herbicides : The precursor is frequently utilized to synthesize tetrahydropyranyl benzyl ethers and related ether-linked herbicides. The ether linkage, when protected by the 2-ethyl-6-methylphenyl bulk, shows excellent stability against hydrolytic cleavage in acidic soils[3].

  • Pyrethroid and Carboxamide Fungicides : Esterification of the benzylic alcohol with specific cyclopropanecarboxylic acids yields novel pyrethroid-like structures. Additionally, its oxidized form (2-ethyl-6-methylbenzaldehyde) is a critical intermediate for synthesizing complex heterocyclic agrochemicals, such as functionalized imidazo[1,2-a]pyridines[4].

SyntheticWorkflow Precursor (2-Ethyl-6-methylphenyl)methanol CAS: 106976-43-6 Oxidation Oxidation (MnO2 / Swern) Precursor->Oxidation Etherification Etherification (NaH, R-X) Precursor->Etherification Esterification Esterification (DCC, DMAP, R-COOH) Precursor->Esterification Aldehyde 2-Ethyl-6-methylbenzaldehyde (Intermediate) Oxidation->Aldehyde EtherHerb Benzyl Ether Herbicides (e.g., Tetrahydropyranyl ethers) Etherification->EtherHerb EsterFung Pyrethroid / Ester Fungicides Esterification->EsterFung

Figure 2: Divergent synthetic pathways utilizing (2-Ethyl-6-methylphenyl)methanol as a precursor.

Experimental Protocols

Working with sterically hindered benzylic alcohols requires specific kinetic considerations. The ortho-alkyl groups reduce the nucleophilicity of the alkoxide and can hinder the approach of bulky electrophiles. The following protocols are designed as self-validating systems to ensure high-yield transformations.

Protocol A: Controlled Oxidation to 2-Ethyl-6-methylbenzaldehyde

Causality & Rationale: Strong oxidants (like Jones reagent) risk over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is selected for its high chemoselectivity towards benzylic alcohols under mild conditions, preventing side reactions[4].

  • Preparation : Dissolve 10.0 mmol (1.50 g) of (2-Ethyl-6-methylphenyl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition : Add 100.0 mmol (8.69 g) of activated MnO₂ (10 equiv.). Validation Step: The large excess of MnO₂ is strictly required due to the heterogeneous nature of the reaction and the steric hindrance at the benzylic carbon.

  • Reaction : Stir the black suspension vigorously at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV detection). The starting material (Rf ~0.3) should disappear, replaced by a higher running aldehyde spot (Rf ~0.6).

  • Workup : Filter the suspension through a pad of Celite to remove MnO₂. Wash the Celite pad thoroughly with an additional 50 mL of DCM to ensure complete recovery of the product.

  • Isolation : Concentrate the filtrate under reduced pressure to afford 2-ethyl-6-methylbenzaldehyde as a pale yellow oil. Expected yield: >90%.

Protocol B: Williamson Etherification for Herbicide Discovery

Causality & Rationale: Due to steric hindrance, weaker bases (like K₂CO₃) may not quantitatively deprotonate the alcohol. Sodium hydride (NaH) ensures complete alkoxide formation before the addition of the electrophile.

  • Deprotonation : Suspend 12.0 mmol of NaH (60% dispersion in mineral oil, washed with hexanes) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

  • Alkoxide Formation : Dropwise add a solution of 10.0 mmol (1.50 g) of (2-Ethyl-6-methylphenyl)methanol in 10 mL of DMF. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

  • Coupling : Cool the mixture back to 0 °C. Add 11.0 mmol of the desired alkyl halide (e.g., a functionalized tetrahydropyranyl chloride) dissolved in 5 mL of DMF.

  • Reaction : Heat the reaction mixture to 60 °C for 8-12 hours. Validation Step: The elevated temperature is necessary to overcome the activation energy barrier imposed by the ortho-substituents during the Sₙ2 displacement[3].

  • Quenching & Workup : Cool to room temperature and carefully quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL) to effectively remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the benzyl ether herbicide candidate.

References

  • ChemBK. "2-ethyl-6-methyl(hydroxy methyl)benzene". ChemBK Chemical Database. Available at:[Link]

  • European Patent Office. "EP0006153A1 - N-substituted haloacetanilides, process for their preparation, herbicidical agents...". Google Patents.
  • United States Patent and Trademark Office. "US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments...". Google Patents.

Sources

Application

(2-Ethyl-6-methylphenyl)methanol applications in pharmaceutical intermediate synthesis

An In-depth Technical Guide to the Applications of (2-Ethyl-6-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Ste...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Applications of (2-Ethyl-6-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Sterically-Hindered Intermediates

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a drug candidate's ultimate success. (2-Ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzyl alcohol, represents a class of sterically-hindered aromatic building blocks that offer chemists precise control over molecular architecture. The ortho-disubstitution with an ethyl and a methyl group imparts unique conformational constraints and electronic properties. These features are invaluable in designing selective ligands for biological targets, as they can influence binding affinity, metabolic stability, and pharmacokinetic profiles. While not always a direct, named intermediate in blockbuster drugs, its synthesis and functionalization exemplify the core strategies used to build complex pharmaceutical molecules. This guide provides detailed protocols and conceptual applications for researchers, scientists, and drug development professionals, grounding theoretical pathways in established chemical principles.

Part 1: Synthesis of the Core Intermediate: (2-Ethyl-6-methylphenyl)methanol

The most direct and scalable route to (2-Ethyl-6-methylphenyl)methanol is the selective reduction of its corresponding aldehyde, 2-ethyl-6-methylbenzaldehyde. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, atom economy, and the relative ease of product purification compared to metal hydride reagents.[1]

Protocol 1: Catalytic Hydrogenation of 2-Ethyl-6-methylbenzaldehyde

This protocol details the reduction of the aldehyde functionality to a primary alcohol using a heterogeneous catalyst and molecular hydrogen. The choice of a palladium on carbon (Pd/C) catalyst is common for such transformations, offering high activity and selectivity while minimizing side reactions like aromatic ring hydrogenation under controlled conditions.[1][2]

Experimental Workflow:

start_node start_node process_node process_node analysis_node analysis_node product_node product_node sub Start: 2-Ethyl-6-methylbenzaldehyde, Catalyst (5% Pd/C), Solvent (Ethanol) reac Pressurize Reactor with H2 (50 psi) Stir at 25°C for 4-6h sub->reac Charge Reactor workup Reaction Workup: 1. Depressurize 2. Filter Catalyst (Celite®) 3. Concentrate Filtrate reac->workup Reaction Complete purify Purification: Vacuum Distillation workup->purify Crude Product qc QC Analysis: 1H NMR, 13C NMR, GC-MS purify->qc Purified Oil final Final Product: (2-Ethyl-6-methylphenyl)methanol qc->final Verified Purity

Caption: Workflow for the synthesis of (2-Ethyl-6-methylphenyl)methanol.

Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation-rated pressure vessel, charge 2-ethyl-6-methylbenzaldehyde (1.0 eq), 5% Palladium on Carbon (0.01 eq, 50% wet), and anhydrous Ethanol (5-10 volumes). The use of a wet catalyst is a critical safety measure to prevent ignition of the dry catalyst upon contact with solvent vapors and air.

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove all oxygen. This is crucial to prevent the formation of an explosive mixture with hydrogen and to avoid catalyst deactivation.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Initiate vigorous stirring. The reaction is typically exothermic; monitor the temperature and apply cooling if necessary to maintain it at approximately 25-30°C.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (TLC or GC). The reaction is generally complete within 4-6 hours.

  • Workup: Once complete, depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to remove the ethanol. The resulting crude oil is typically of high purity.

  • Purification (Optional): For exacting applications, the crude product can be further purified by vacuum distillation to yield a colorless, pure oil.

Data Presentation: Reaction Parameters and Expected Results

ParameterConditionRationale & Expected Outcome
Substrate 2-Ethyl-6-methylbenzaldehydeThe aldehyde precursor for the target alcohol.
Catalyst 5% Palladium on Carbon (wet)Provides high catalytic activity for aldehyde reduction with good selectivity over arene reduction.[1]
Hydrogen Pressure 50 psiSufficient pressure to drive the reaction efficiently without promoting over-reduction of the aromatic ring.
Solvent EthanolExcellent solvent for the substrate and product; readily available and easily removed.
Temperature 25-30 °CMild conditions that favor chemoselectivity and prevent side reactions.[1]
Expected Yield >95%Catalytic hydrogenation is a highly efficient transformation.
Expected Purity >98% (by GC)The reaction is very clean, often yielding a product that can be used without further purification.

Part 2: Applications in Pharmaceutical Intermediate Synthesis (Exemplary Pathways)

(2-Ethyl-6-methylphenyl)methanol is a versatile building block. Its primary alcohol moiety can be readily converted into other functional groups, such as halides or sulfonates, transforming it into an electrophilic species for coupling reactions.

Application Note 1: Building Block for Aryl Ether Scaffolds in Kinase Inhibitors

Many modern kinase inhibitors, such as Lenvatinib, feature complex aryl ether linkages that are crucial for binding to the ATP pocket of the target kinase.[3][4] The synthesis of these structures often relies on the coupling of an electrophilic benzyl-type moiety with a nucleophilic phenol. Here, we outline a conceptual protocol to prepare a key intermediate for such a synthesis.

Conceptual Pathway: From Alcohol to Reactive Intermediate

The hydroxyl group of (2-Ethyl-6-methylphenyl)methanol is a poor leaving group. To make it a reactive electrophile suitable for a Williamson ether synthesis, it must first be converted into a better leaving group, such as a bromide.

start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node alc (2-Ethyl-6-methylphenyl)methanol bromination Bromination (PBr3 or HBr) alc->bromination bromide Intermediate: 2-Ethyl-6-methylbenzyl Bromide bromination->bromide coupling Williamson Ether Synthesis (Base: K2CO3, Solvent: DMF) bromide->coupling Electrophile phenol Phenolic Substrate (e.g., 4-amino-3-chlorophenol) phenol->coupling Nucleophile product Aryl Ether Product (Kinase Inhibitor Core) coupling->product

Caption: Conceptual synthesis of an aryl ether using a (2-Ethyl-6-methylphenyl)methanol derivative.

Protocol 2: Synthesis of 2-Ethyl-6-methylbenzyl Bromide

  • Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with (2-Ethyl-6-methylphenyl)methanol (1.0 eq) dissolved in a suitable anhydrous solvent like diethyl ether.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel. The addition is exothermic and releases HBr gas.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used directly in the next step.

Protocol 3: Williamson Ether Synthesis with a Phenolic Partner

  • Setup: To a flask containing a solution of a phenolic substrate (e.g., a substituted aminophenol relevant to a Lenvatinib-type synthesis) (1.0 eq) in an aprotic polar solvent like DMF, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Add the freshly prepared 2-Ethyl-6-methylbenzyl bromide (1.1 eq) to the mixture. Heat the reaction to 60-80°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to provide the crude aryl ether intermediate, which can then be carried forward in the synthesis of the final active pharmaceutical ingredient (API).

Causality and Expertise: The sterically hindered nature of the 2-ethyl-6-methylbenzyl moiety is not a bug, but a feature. It helps to lock the final molecule into a specific three-dimensional shape, which can enhance its selectivity for the target enzyme over other, structurally similar enzymes, thereby reducing off-target effects and improving the drug's safety profile.

Conclusion

(2-Ethyl-6-methylphenyl)methanol serves as an exemplary model for a class of strategically important pharmaceutical intermediates. Its synthesis via efficient catalytic hydrogenation and its subsequent functionalization into reactive electrophiles highlight fundamental and powerful strategies in medicinal chemistry. The protocols and conceptual pathways detailed in this guide underscore the importance of rationally designed building blocks in the construction of complex, next-generation therapeutics. By understanding the synthesis and potential applications of such intermediates, researchers and drug development professionals are better equipped to navigate the challenges of modern pharmaceutical synthesis.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.
  • Synthesis Methods of Lenvatinib Mesyl
  • CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 C
  • Hydrogenation C
  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry (RSC Publishing).

Sources

Method

Application Note: Purification and Recrystallization Protocols for (2-Ethyl-6-methylphenyl)methanol

Introduction and Chemical Profiling (2-Ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzyl alcohol, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs)—particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

(2-Ethyl-6-methylphenyl)methanol, also known as 2-ethyl-6-methylbenzyl alcohol, is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs)—particularly in the development of imidazopyridine derivatives for gastrointestinal treatments ()[1]. Typically synthesized via the sodium borohydride reduction of 2-ethyl-6-methylbenzaldehyde in methanol[1], the crude reaction mixture requires rigorous purification to isolate the target compound from unreacted precursors and over-reduced byproducts.

The primary challenge in isolating this compound lies in its physical state. With a melting point of just 51–53 °C ()[2], it exists as a low-melting solid. Attempting standard cooling crystallization often results in a phenomenon known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" ()[3]. When oiling out occurs, the compound separates from the solvent as an impurity-rich emulsion rather than forming a rigid, pure crystal lattice ()[4].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 106976-43-6
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Melting Point 51 – 53 °C
Boiling Point ~238.2 °C (Predicted)
Physical State (RT) Viscous liquid / Low-melting solid

Upstream Purification: Silica Gel Chromatography

Before recrystallization can be attempted, the crude extract must be pre-purified to remove bulk impurities that depress the melting point further and exacerbate oiling out. Because the target benzyl alcohol is moderately lipophilic, a non-polar to slightly polar solvent gradient provides optimal resolution.

Protocol 1: Flash Chromatography Workflow
  • Sample Loading: Dissolve the crude organic extract in a minimum volume of Dichloromethane (DCM).

  • Stationary Phase: Utilize standard silica gel (230–400 mesh).

  • Mobile Phase: Elute using a gradient of Hexane and DCM. The use of Hexane/DCM rather than Hexane/Ethyl Acetate prevents the co-elution of the highly non-polar unreacted 2-ethyl-6-methylbenzaldehyde[1].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and evaporate the solvent under reduced pressure at a temperature strictly below 40 °C to prevent product volatilization or degradation.

Recrystallization Strategy: Overcoming the "Oiling Out" Phenomenon

The Causality of Oiling Out

Oiling out is a kinetic phenomenon that occurs when the supersaturation curve of a cooling solution crosses the liquid-liquid binodal curve before reaching the solid crystallization boundary[3]. Because the melting point of (2-Ethyl-6-methylphenyl)methanol is close to ambient temperature[2], the solute molecules possess high mobility. This mobility kinetically hinders their integration into a rigid crystal lattice, causing them to aggregate into amorphous, oil-like droplets that trap impurities[4].

Solvent Selection Logic

To bypass the miscibility gap and enforce nucleation, we must utilize a specific anti-solvent methodology combined with sub-zero cooling and mechanical seeding.

  • Good Solvent: Diethyl ether (Et₂O) dissolves the compound completely at 35 °C, keeping the thermal energy well below the compound's melting point.

  • Anti-Solvent: Pentane forces supersaturation at low temperatures (-20 °C) while maintaining a cloud point below the melting point of the solute.

Table 2: Solvent System Optimization for Recrystallization
Solvent System (v/v)Dissolution Temp (°C)Crystallization Temp (°C)Oiling Out RiskYield (%)Purity (%)
Hexanes (100%)45-20High6595.0
Pentane / Et₂O (9:1) 35 -20 Low (with seeding) 82 >99.0
Heptane / EtOAc (8:2)400Moderate7097.5
Methanol / Water (7:3)504Very High (Emulsion)N/AN/A

Step-by-Step Low-Temperature Recrystallization Protocol

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Transfer the pre-purified, solvent-free (2-Ethyl-6-methylphenyl)methanol into a dry Erlenmeyer flask. Add a minimal amount of Diethyl ether (Et₂O) and warm gently to 35 °C in a water bath until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add warm Pentane (35 °C) to the solution while stirring continuously until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Et₂O just until the turbidity clears.

  • Controlled Cooling: Remove the flask from the water bath and allow it to cool to room temperature (20 °C) at a controlled rate of ~0.5 °C/min. Rapid cooling will induce liquid-liquid phase separation (oiling out).

  • Seeding (Critical Step): Once the solution reaches 20 °C, introduce 1-2 mg of pure (2-Ethyl-6-methylphenyl)methanol seed crystals. This provides an anchoring site for the crystal lattice, bypassing the kinetic hindrance of nucleation[4].

  • Sub-Zero Maturation: Transfer the flask to a -20 °C freezer and leave undisturbed for 12 hours to maximize yield.

  • Isolation: Rapidly filter the resulting white crystals through a pre-chilled Büchner funnel. Wash the filter cake with 5 mL of ice-cold (-20 °C) pentane to remove residual mother liquor.

  • Drying: Dry the crystals under a high vacuum at room temperature for 4 hours.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (2-Ethyl-6-methylphenyl)methanol LLE Liquid-Liquid Extraction (Et2O / H2O) Crude->LLE OrgPhase Organic Phase (Washed & Dried) LLE->OrgPhase SGC Silica Gel Chromatography (Hexane/DCM gradient) OrgPhase->SGC Evap Solvent Evaporation (< 40 °C) SGC->Evap Collect Target Fractions Recryst Low-Temp Recrystallization (Pentane/Et2O, -20 °C) Evap->Recryst Pure Pure Crystals (MP: 51-53 °C) Recryst->Pure Cold Filtration MotherLiq Mother Liquor (Recycle/Concentrate) Recryst->MotherLiq

Figure 1: End-to-end purification workflow for (2-Ethyl-6-methylphenyl)methanol.

Analytical Validation (Self-Validating System)

To ensure the protocol has successfully circumvented oiling out and achieved high purity, the isolated crystals must be subjected to a self-validating analytical loop:

  • Melting Point Determination: A sharp melting point of 51–53 °C confirms the absence of trapped solvent or impurities (which would depress the melting point)[2].

  • ¹H NMR (CDCl₃): Confirms structural integrity. Key diagnostic peaks include the benzylic CH₂ protons appearing as a sharp singlet around δ 4.75 ppm, and the distinct methyl (δ 2.44, s, 3H) and ethyl (δ 2.77, q, 2H; δ 1.24, t, 3H) substituents on the aromatic ring[1].

  • HPLC / GC-MS: Validates >99.0% purity by confirming the complete removal of the 2-ethyl-6-methylbenzaldehyde precursor (which lacks the hydroxyl O-H stretch and exhibits a distinct aldehyde proton at ~10.6 ppm)[1].

References

  • [1] Google Patents. US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. Retrieved from:

  • [4] ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from:[Link]

  • [3] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals. Retrieved from:[Link]

Sources

Application

GC-MS parameters and derivatization for detecting (2-Ethyl-6-methylphenyl)methanol

An In-depth Technical Guide and Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (2-Ethyl-6-methylphenyl)methanol Authored by: A Senior Application Scientist Abstract This application not...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide and Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (2-Ethyl-6-methylphenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive and robust method for the detection and quantification of (2-Ethyl-6-methylphenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and limited volatility of this benzylic alcohol, a silylation derivatization step is employed to enhance its chromatographic performance and ensure reliable analysis. This guide provides detailed protocols, from sample preparation and derivatization to optimized GC-MS parameters, and explains the scientific rationale behind the methodological choices. It is intended for researchers, scientists, and drug development professionals requiring a validated approach for the analysis of this compound in various matrices.

Introduction and Scientific Principle

(2-Ethyl-6-methylphenyl)methanol is an aromatic alcohol whose analysis by gas chromatography can be challenging. The presence of a polar hydroxyl (-OH) group can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC inlet.[1] To overcome these analytical hurdles, a chemical derivatization step is essential.[1]

This method utilizes silylation, a proven and widely adopted derivatization technique for GC analysis.[2] In this process, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1][2] This transformation yields a TMS-ether derivative that is significantly more volatile, less polar, and more thermally stable than the parent compound.[1][2] These improved physicochemical properties result in better chromatographic separation, sharper peak shapes, and enhanced detection sensitivity.

The silylation reaction for (2-Ethyl-6-methylphenyl)methanol is catalyzed and proceeds as follows:

Reaction Scheme: (2-Ethyl-6-methylphenyl)methanol + N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) --[TMCS catalyst]--> (2-Ethyl-6-methylphenyl)methan-trimethylsilyl ether + Byproducts

The chosen silylating agent, BSTFA with a trimethylchlorosilane (TMCS) catalyst, is highly effective for derivatizing alcohols and phenols.[3]

Experimental Workflow

The overall analytical process is streamlined to ensure reproducibility and accuracy. The workflow begins with sample preparation, followed by the critical derivatization step, and culminates in GC-MS analysis for identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Containing Analyte Solvent Dissolve in Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Sample->Solvent Dry Ensure Sample is Anhydrous Solvent->Dry Reagent Add BSTFA + 1% TMCS Dry->Reagent Transfer to Vial React Heat at 70°C for 30 min Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Analyze Separate GC Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Data Data Processing & Quantification Detect->Data

Figure 1: General experimental workflow from sample preparation to data analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • (2-Ethyl-6-methylphenyl)methanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Sodium Sulfate

  • Helium (99.999% purity or higher)

  • 2 mL GC Vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below are provided as a validated starting point and may be adapted for other equivalent systems.

GC Parameter Recommended Setting
System Agilent 8890 GC or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless (or Split 20:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min
MS Parameter Recommended Setting
System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temp 280°C
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions (Predicted) Quantifier: m/z 207; Qualifiers: m/z 222, 73

Detailed Protocols

Standard Preparation
  • Prepare a stock solution of (2-Ethyl-6-methylphenyl)methanol at 1 mg/mL in anhydrous acetonitrile.

  • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from an organic matrix)
  • If the sample is in a complex matrix, perform a suitable extraction. For liquid samples, a liquid-liquid extraction with a solvent like ethyl acetate may be necessary.[3] For solid samples, solvent extraction followed by concentration can be used.[4]

  • Ensure the final extract is completely dry. The presence of water will inhibit the silylation reaction.[1][3] Pass the extract through a small column of anhydrous sodium sulfate or add it directly to the extract and vortex.

  • Transfer a known volume (e.g., 100 µL) of the dried extract or calibration standard into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

Silylation Derivatization Protocol

CAUTION: This procedure should be performed in a fume hood using appropriate personal protective equipment.

  • To the dried residue in the GC vial, add 50 µL of anhydrous pyridine or acetonitrile.[3]

  • Add 50 µL of BSTFA + 1% TMCS silylating reagent.[3]

  • Immediately cap the vial tightly and vortex for 10-15 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

  • The derivatized sample is now ready for injection. Analyze within 24 hours for best results.

Expected Results and Data Analysis

  • Chromatography: The underivatized (2-Ethyl-6-methylphenyl)methanol would elute early with potential peak tailing. The TMS-derivatized product, being less polar and having a higher molecular weight, will have a longer retention time and exhibit a significantly improved, symmetrical peak shape.

  • Mass Spectrometry: Analysis of the derivatized peak in full scan mode is used for confirmation. The molecular weight of (2-Ethyl-6-methylphenyl)methanol is 150.22 g/mol . The TMS-ether derivative will have a molecular weight of 222.37 g/mol .

    • Molecular Ion (M+): A peak at m/z 222 corresponding to the intact molecular ion of the derivatized analyte should be visible.

    • Key Fragments: The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments. For TMS ethers of benzylic alcohols, a prominent fragment is the loss of a methyl group ([M-15]+), resulting in a strong signal at m/z 207 . This is often the base peak and is an excellent choice for quantification in SIM mode. Another characteristic ion for TMS derivatives is seen at m/z 73 , corresponding to the [Si(CH3)3]+ fragment.

  • Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode using the ions listed in the parameter table. Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 207) against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the analysis of (2-Ethyl-6-methylphenyl)methanol by GC-MS. The use of silylation derivatization with BSTFA + 1% TMCS is critical for overcoming the challenges associated with analyzing polar benzylic alcohols, resulting in excellent chromatographic performance and reliable quantification. This method is highly suitable for quality control, metabolic studies, and other research applications where accurate measurement of this compound is required.

References

  • Das, N. G., & Atta, S. (2001). Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood after Derivatization with 4-Carbethoxy Hexafluorobutyryl Chloride: A Novel Derivative. Journal of Forensic Sciences, 46(1), 123-127. [Link]

  • Dasgupta, A., & Raisys, V. A. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 714(1), 47-53. [Link]

  • Restek Corporation. (n.d.). GC Derivatization Reagents. Obrnuta faza. [Link]

  • Poole, C. F. (2003). The Essence of Chromatography. Elsevier. (General knowledge, no direct link available)
  • Japan Ministry of the Environment. (n.d.). Analytical Methods. [Link]

  • Bubola, M., Lukić, I., Radeka, S., Sivilotti, P., Johnson, D., & Carlin, S. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Foods, 11(20), 3226. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up (2-Ethyl-6-methylphenyl)methanol Production for Pilot Plant Studies

Welcome to the technical support center dedicated to the successful pilot plant scale-up of (2-Ethyl-6-methylphenyl)methanol. This guide is structured to provide researchers, process chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful pilot plant scale-up of (2-Ethyl-6-methylphenyl)methanol. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights, moving beyond simple protocols to explain the fundamental principles governing a robust and scalable synthesis. We will focus on the most common and scalable synthetic route: the reduction of 2-ethyl-6-methylbenzaldehyde.

Section 1: Synthesis Overview and Core Principles

The production of (2-Ethyl-6-methylphenyl)methanol is most directly achieved via the reduction of its corresponding aldehyde. This transformation, while straightforward on the bench, presents unique challenges related to thermal management, reagent handling, and product purification when scaled to pilot plant quantities.

Primary Synthetic Route: Reduction of 2-Ethyl-6-methylbenzaldehyde

The fundamental reaction involves the conversion of a carbonyl group to a primary alcohol using a suitable reducing agent.

Reaction_Pathway Start 2-Ethyl-6-methylbenzaldehyde Product (2-Ethyl-6-methylphenyl)methanol Start->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Start Solvent Solvent (e.g., Ethanol/Methanol) Solvent->Start

Caption: Synthetic pathway for (2-Ethyl-6-methylphenyl)methanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of pilot-scale production.

Q1: What is the most reliable and scalable method for this synthesis?

While several routes exist, the reduction of 2-ethyl-6-methylbenzaldehyde is preferred for its high atom economy and operational simplicity. The alternative, a Grignard reaction between a 2-ethyl-6-methylphenylmagnesium halide and formaldehyde, introduces significant scale-up complexities, including highly exothermic initiation and challenging workups due to magnesium salt precipitation.[1][2] For pilot studies, the reduction pathway offers a more predictable and controllable process.

Q2: Which reducing agent is best suited for pilot-scale production?

The choice of reducing agent is critical and involves a trade-off between reactivity, safety, cost, and ease of handling. For scaling up, sodium borohydride (NaBH₄) is often the superior choice.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Catalyst)
Reactivity Mild, selective for aldehydes/ketonesHighly reactive, less selectiveHigh, but catalyst dependent
Solvent Protic (EtOH, MeOH) or Aprotic (THF)Aprotic Ethers (THF, Diethyl Ether)Various (EtOH, EtOAc, etc.)
Safety (Scale-Up) Moderate. Reacts with water to produce H₂. Quenching is manageable.High Risk. Violently reacts with water. Pyrophoric solid. Requires strict anhydrous conditions.[3]High Risk. Flammable H₂ gas under pressure. Requires specialized high-pressure reactors.
Workup Simple aqueous quench (e.g., with dilute HCl or NH₄Cl).Complex, multi-step quench (Fieser workup) required to manage aluminum salts.Filtration to remove catalyst.
Cost Relatively low to moderate.Higher cost.Catalyst cost can be high, but can be recycled. High capital cost for equipment.

Recommendation: For most pilot plant applications, Sodium Borohydride offers the best balance of reactivity, safety, and operational simplicity. Its use in protic solvents like ethanol simplifies the process, as the solvent can also act as the proton source for the final alcohol.

Q3: How should I select a solvent for the reaction and extraction?

For a NaBH₄ reduction, lower alcohols like methanol or ethanol are excellent choices. They readily dissolve both the aldehyde and the borohydride, facilitating a homogeneous reaction.

For the post-reaction workup (extraction), a solvent that is immiscible with water and has a good partition coefficient for the product is required. Ethyl acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices. 2-MeTHF is gaining preference in green chemistry as a more environmentally friendly alternative to solvents like diethyl ether and is known to reduce the formation of emulsions during workups.[1]

Q4: What are the critical safety considerations for this scale-up?

  • Exotherm Management: The reduction is exothermic. The addition of the reducing agent must be controlled to maintain the desired reaction temperature. For a pilot reactor, this means using a jacketed vessel with controlled cooling and adding the reagent portion-wise or as a solution via a dosing pump.

  • Hydrogen Evolution: Both the reaction and the quenching of excess borohydride will generate hydrogen gas. The reactor must be vented to a safe area, and the headspace should be purged with an inert gas like nitrogen to prevent the formation of an explosive mixture with air.

  • Quenching Protocol: Never add water or acid directly to a large amount of unreacted hydride. The quench should be performed slowly, at a low temperature (0-10 °C), by adding the reaction mixture to the acidic solution or vice-versa with extreme care and robust cooling.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during scale-up.

Troubleshooting_Tree A Low Conversion? B Check Reagent Quality (titrate or use new lot) A->B Cause: Degraded Reagent C Increase Reagent Stoichiometry (e.g., 1.1 to 1.5 eq) A->C Cause: Insufficient Reagent D Improve Agitation/ Mass Transfer A->D Cause: Poor Mixing E Impurity Formation? F Analyze Starting Material Purity (GC/NMR) E->F Cause: Impure Aldehyde G Optimize Reaction Temp/Time E->G Cause: Side Reactions H Difficult Isolation? I Persistent Emulsion? H->I L Low Yield After Extraction? H->L J Add Saturated Brine (NaCl) I->J Solution K Filter through Celite® I->K Solution M Check Aqueous Layer (TLC/LCMS) L->M Diagnosis N Perform Additional Extractions M->N Solution

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Accurate (2-Ethyl-6-methylphenyl)methanol Quantification

Introduction: The Criticality of Precise Analyte Quantification In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of specific chemical entities is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Analyte Quantification

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of specific chemical entities is paramount. (2-Ethyl-6-methylphenyl)methanol, a substituted aromatic alcohol, often serves as a key starting material, intermediate, or potential process-related impurity. An error in its quantification can have cascading effects, impacting yield calculations, impurity profiling, stability assessments, and ultimately, the safety and efficacy of the final drug product. Therefore, developing and validating a robust analytical method is not merely a regulatory requirement but a foundational element of quality assurance.

This guide provides a comparative analysis of three common chromatographic techniques for the quantification of (2-Ethyl-6-methylphenyl)methanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometric detection (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometric detection (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer data-driven insights to guide researchers in selecting and validating the method best suited for their intended purpose. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[1][2][3]

The Analytical Framework: Choosing the Right Technology

The selection of an analytical technique is the first critical decision. It is dictated by the Analytical Target Profile (ATP)—a predefined objective outlining the method's purpose and required performance characteristics, such as sensitivity, selectivity, and the nature of the sample matrix.[4][5]

  • HPLC-UV: A versatile and widely accessible technique. It is often the first choice for non-volatile or thermally labile compounds. For (2-Ethyl-6-methylphenyl)methanol, the presence of the aromatic ring provides a chromophore, making UV detection a viable and robust option for quantification, particularly at moderate to high concentrations.

  • GC-MS: The gold standard for volatile and thermally stable compounds.[6] (2-Ethyl-6-methylphenyl)methanol, being a relatively small molecule, is amenable to GC analysis. The hydroxyl group may sometimes lead to peak tailing on standard non-polar columns; however, this can often be mitigated by column choice or derivatization. The mass spectrometer provides excellent specificity, confirming the identity of the analyte based on its mass spectrum and fragmentation pattern.[7]

  • LC-MS/MS: The pinnacle of sensitivity and selectivity. This technique is indispensable when quantifying trace or ultra-trace levels of the analyte, especially in complex matrices like biological fluids or environmental samples. It combines the powerful separation of HPLC with the highly specific and sensitive detection of tandem mass spectrometry.

Pillars of Method Validation: A Self-Validating System

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][8] A properly designed validation study is a self-validating system, where each experiment builds upon the last to create a comprehensive picture of the method's performance. The core validation parameters, as outlined by ICH, are discussed below.[3][9]

G cluster_0 Core Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Generate Validation Report Robustness->Report Start Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Start->Protocol Execute Execute Validation Experiments Protocol->Execute Execute->Specificity

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]

  • Experimental Approach: Analyze a blank matrix, a placebo formulation (if applicable), and the analyte spiked into the matrix. For impurity analysis, samples should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Causality: This is the first and most critical step. If the method cannot distinguish the analyte from other components, any quantitative data generated is unreliable. In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and, for MS detection, the absence of interfering ions.

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12]

  • Experimental Approach: Prepare a series of at least five calibration standards spanning the expected concentration range. The data is typically evaluated by linear regression analysis, calculating the correlation coefficient (r), slope, and y-intercept.[13]

  • Causality: Linearity establishes the mathematical relationship between signal and concentration, which is the basis for quantification. The range defines the boundaries within which this relationship is valid. For an assay of a drug substance, this range is typically 80% to 120% of the test concentration.[14]

Accuracy

Accuracy expresses the closeness of agreement between the measured value and an accepted true or reference value.[9][12]

  • Experimental Approach: Accuracy is assessed by analyzing a minimum of nine determinations across at least three concentration levels (e.g., low, medium, high) covering the specified range.[12] This is often done by spiking a known quantity of the analyte into a blank matrix (placebo).

  • Causality: Accuracy demonstrates the extent of systemic error or bias in the method. It is reported as percent recovery of the known amount. High recovery (typically 98-102% for drug products) indicates the method is free from significant bias.[10]

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[9][12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[11]

  • Experimental Approach: For repeatability, analyze a minimum of six replicates at 100% of the target concentration or nine replicates covering the range (3 concentrations, 3 replicates each).[12] For intermediate precision, repeat this analysis under varied conditions.

  • Causality: Precision measures the random error of the method. It is typically expressed as the relative standard deviation (%RSD). A low %RSD indicates that the method produces consistent and reliable results upon repeated analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][17]

  • Experimental Approach: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. The ICH guidelines suggest the following formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[18] These calculated values should then be experimentally verified by analyzing samples at these concentrations.[18]

  • Causality: These parameters define the lower limits of the method's performance and are critical for the analysis of impurities or trace contaminants. The LOQ is the lowest concentration point on the calibration curve.[15]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Experimental Approach: Deliberately vary parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), or flow rate (e.g., ±10%).

  • Causality: Robustness testing, often performed during method development, demonstrates the reliability of the method for routine use.[19] It ensures that minor day-to-day variations in the lab environment will not adversely affect the results.

Comparative Experimental Protocols and Performance Data

The following sections provide illustrative protocols for the validation of methods to quantify (2-Ethyl-6-methylphenyl)methanol. The presented data is hypothetical but represents typical performance characteristics for each technique.

Method 1: HPLC-UV

Rationale: This method is ideal for assay and purity determinations where high sensitivity is not the primary requirement. It is robust, cost-effective, and widely available. A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase of acetonitrile and water provides good peak shape and resolution.

Experimental Protocol:

  • Chromatographic System: HPLC with a variable wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of (2-Ethyl-6-methylphenyl)methanol in mobile phase. Serially dilute to create calibration standards from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 50 µg/mL.

Validation Data Summary (HPLC-UV):

Validation ParameterAcceptance CriteriaResult
Linearity (1-100 µg/mL) Correlation Coefficient (r²) ≥ 0.9990.9995
Range 10-80 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Precision (Intermediate) %RSD ≤ 2.0%1.2%
LOD Report Value0.8 µg/mL
LOQ Report Value2.5 µg/mL
Robustness %RSD of results ≤ 2.0%Passed
Method 2: GC-MS

Rationale: This method offers enhanced specificity compared to HPLC-UV and is well-suited for identifying and quantifying the analyte in complex mixtures, provided the matrix components do not interfere and are also volatile. A mid-polarity column (e.g., DB-5ms or HP-5ms) is selected as a general-purpose choice that provides good separation for a wide range of analytes.

Experimental Protocol:

  • Chromatographic System: Gas chromatograph with a mass selective detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[20]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode for specificity checks (m/z 40-400), Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 150, 135, 121).

  • Standard Preparation: Prepare a stock solution in methanol. Serially dilute to create calibration standards from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to a target concentration of approximately 10 µg/mL.

Validation Data Summary (GC-MS):

Validation ParameterAcceptance CriteriaResult
Linearity (0.1-20 µg/mL) Correlation Coefficient (r²) ≥ 0.9990.9992
Range 0.5-15 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 101.8%
Precision (Repeatability) %RSD ≤ 2.0%1.1%
Precision (Intermediate) %RSD ≤ 2.0%1.5%
LOD Report Value0.05 µg/mL
LOQ Report Value0.15 µg/mL
Robustness %RSD of results ≤ 2.0%Passed
Method 3: LC-MS/MS

Rationale: This is the method of choice for trace-level quantification, such as determining residual impurities or for pharmacokinetic studies. The combination of chromatographic separation with two stages of mass analysis provides unparalleled sensitivity and selectivity, effectively eliminating matrix interference.

Experimental Protocol:

  • Chromatographic System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) for quantification (e.g., transition 151.1 -> 133.1).

  • Standard Preparation: Prepare a stock solution in methanol. Serially dilute to create calibration standards from 0.1 ng/mL to 50 ng/mL.

  • Sample Preparation: Dilute the sample in the initial mobile phase to a target concentration of approximately 5 ng/mL.

Validation Data Summary (LC-MS/MS):

Validation ParameterAcceptance CriteriaResult
Linearity (0.1-50 ng/mL) Correlation Coefficient (r²) ≥ 0.9950.9978
Range 0.2-40 ng/mLConfirmed
Accuracy (% Recovery) 95.0 - 105.0%96.5 - 104.1%
Precision (Repeatability) %RSD ≤ 5.0%2.5%
Precision (Intermediate) %RSD ≤ 5.0%4.1%
LOD Report Value0.03 ng/mL
LOQ Report Value0.1 ng/mL
Robustness %RSD of results ≤ 5.0%Passed

Decision Guide: Selecting the Optimal Method

The choice of method is a balance between performance requirements and practical constraints. The following decision tree illustrates a logical approach to selecting the most appropriate technique.

DecisionTree node_start What is the primary application? node_assay Assay / Purity (>0.1%) node_start->node_assay Quantification node_impurity Trace Impurity / Residue (<0.1%) node_start->node_impurity Trace Analysis node_bioanalysis Bioanalysis (e.g., plasma) node_start->node_bioanalysis Complex Matrix node_gc_ms Is analyte volatile & thermally stable? node_assay->node_gc_ms node_lc_ms LC-MS/MS (Ultimate Sensitivity & Specificity) node_impurity->node_lc_ms node_bioanalysis->node_lc_ms node_hplc_uv HPLC-UV (Robust, Cost-Effective) node_gc_ms->node_hplc_uv No node_gc_ms_yes GC-MS (High Specificity) node_gc_ms->node_gc_ms_yes Yes

Conclusion

The validation of an analytical method for quantifying (2-Ethyl-6-methylphenyl)methanol is a systematic process that ensures the generation of reliable and accurate data. As we have demonstrated, HPLC-UV, GC-MS, and LC-MS/MS each offer distinct advantages. HPLC-UV stands out for its robustness and simplicity in routine assays. GC-MS provides superior specificity, making it an excellent choice for identity confirmation and quantification in less complex matrices. LC-MS/MS offers unmatched sensitivity and is the definitive technique for trace-level analysis in challenging sample types.

By grounding the validation process in the principles of the ICH Q2(R2) guideline and carefully considering the Analytical Target Profile, researchers can confidently select, develop, and validate a method that is truly fit for its intended purpose. This not only satisfies regulatory expectations but also upholds the scientific integrity that is the bedrock of drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • EGA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. EGA. [Link]

  • IntechOpen. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • National Institutes of Health (NIH). (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]

  • LinkedIn. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. LinkedIn. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • YouTube. (2024). Key terms related to validation of an analytical method. YouTube. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Reddit. (2024). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. Reddit. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • LCGC International. (2026). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Drug Enforcement Administration (DEA). (2019). SFL6 Summary of Validated Methods. DEA.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Method Validation and Peer Review Policies and Guidelines. US EPA. [Link]

  • MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. [Link]

  • Science.gov. (n.d.). validate analytical methods: Topics. Science.gov. [Link]

  • The Journal of Phytopharmacology. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. The Journal of Phytopharmacology. [Link]

  • Die Pharmazie. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Die Pharmazie. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method for determination of oxamyl and methomyl in groundwater. US EPA. [Link]

  • Pharmacognosy Journal. (2019). Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata. Pharmacognosy Journal. [Link]

  • UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. UNCW. [Link]

  • Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]

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Comparative

Mass spectrometry fragmentation patterns of (2-Ethyl-6-methylphenyl)methanol vs structural isomers

Executive Summary Distinguishing structural isomers with identical molecular weights (MW = 150.22, C₁₀H₁₄O) is a persistent analytical challenge in drug development and synthetic verification. While standard chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Distinguishing structural isomers with identical molecular weights (MW = 150.22, C₁₀H₁₄O) is a persistent analytical challenge in drug development and synthetic verification. While standard chromatographic methods rely on retention time differences, Electron Ionization Mass Spectrometry (EI-MS) provides definitive structural elucidation through unique fragmentation pathways. This guide objectively compares the EI-MS fragmentation profile of (2-Ethyl-6-methylphenyl)methanol against its structural isomers, highlighting how steric proximity and the "ortho effect" dictate ion stability and diagnostic peak formation.

Mechanistic Principles: The Ortho Effect in EI-MS

Standard aliphatic and benzylic alcohols typically undergo α -cleavage in a mass spectrometer, yielding a neutral radical and a resonance-stabilized oxygen-containing cation[1]. For unsubstituted or para-substituted benzyl alcohols, this manifests as a strong loss of the hydroxymethyl radical ( CH₂OH, -31 Da) to form a stable tropylium or substituted benzyl cation[2].

However, when alkyl groups are positioned ortho to the hydroxymethyl group—as seen in (2-Ethyl-6-methylphenyl)methanol—the fragmentation landscape shifts dramatically due to the ortho effect [3]. The ortho effect is a proximity-driven rearrangement where a labile hydrogen from the ortho-alkyl substituent is transferred to the benzylic hydroxyl group via a six-membered transition state[4]. This highly favored kinetic process results in the rapid expulsion of a neutral water molecule (H₂O, 18 Da), producing an intense[M - 18]•⁺ radical cation[3]. In isomers lacking an ortho-alkyl group, this dehydration pathway is minimal or entirely absent.

Comparative Fragmentation Profiles

The table below summarizes the quantitative and diagnostic MS data used to differentiate (2-Ethyl-6-methylphenyl)methanol from its C₁₀H₁₄O structural isomers.

CompoundStructural ClassMolecular Ion [M]•⁺Base Peak (m/z)Diagnostic Ions (m/z) & Origin
(2-Ethyl-6-methylphenyl)methanol ortho, ortho-dialkylbenzyl alcohol150132132 (-H₂O, Ortho effect via ethyl/methyl), 119 (-CH₂OH, α -cleavage), 105 (Substituted tropylium)
2,4,6-Trimethylbenzyl alcohol ortho, ortho-dimethylbenzyl alcohol150119132 (-H₂O, Ortho effect), 119 (-CH₂OH, dominant α -cleavage)
4-Isopropylbenzyl alcohol para-alkylbenzyl alcohol150119135 (-CH₃, isopropyl cleavage), 119 (-CH₂OH), Minimal 132
2-Phenyl-2-butanol Tertiary benzylic alcohol150121121 (-C₂H₅, α -cleavage), 135 (-CH₃, α -cleavage), Minimal 132

Experimental Workflow: High-Resolution GC-MS Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating derivatization step to definitively prove the causality of the observed fragmentation patterns.

Step 1: Sample Preparation & Self-Validating Derivatization Causality: To definitively prove that the m/z 132 peak originates from the ortho-effect dehydration (and not a random hydrocarbon rearrangement), we employ a dual-injection strategy.

  • Aliquot A (Underivatized): Dilute 1 mg of the analyte in 1 mL of GC-grade dichloromethane (DCM).

  • Aliquot B (Derivatized): Treat 1 mg of the analyte with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes to convert the -OH to an -O-TMS ether.

  • Validation Check: In Aliquot B, the bulky TMS group sterically and electronically blocks the 6-membered hydrogen transfer. The disappearance of the [M - 18] peak in the derivatized run confirms the ortho-effect mechanism is responsible for the m/z 132 peak in Aliquot A.

Step 2: Chromatographic Separation (GC)

  • Column: HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The non-polar 5% phenyl-methylpolysiloxane stationary phase resolves the structural isomers based on subtle differences in boiling point and steric bulk (e.g., the compact tertiary alcohol 2-phenyl-2-butanol elutes before the primary benzylic alcohols).

Step 3: Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 35 to 300.

  • Causality: Operating strictly at 70 eV ensures that the internal energy deposited into the molecular ions is consistent with standardized libraries. This allows the kinetic competition between α -cleavage and the ortho-effect rearrangement to be accurately quantified and reproduced[2].

Fragmentation Pathway Visualization

MS_Pathways cluster_ortho Ortho-Alkylated Isomer (2-Ethyl-6-methylphenyl)methanol cluster_para Para-Alkylated Isomer (4-Isopropylbenzyl alcohol) M1 [M]•+ m/z 150 M1_H2O [M - H₂O]•+ m/z 132 (Indane-like cation) M1->M1_H2O Ortho Effect -18 Da (H₂O) Favored M1_CH2OH [M - CH₂OH]+ m/z 119 M1->M1_CH2OH α-Cleavage -31 Da M2 [M]•+ m/z 150 M2_CH3 [M - CH₃]+ m/z 135 M2->M2_CH3 Alkyl Cleavage -15 Da M2_CH2OH [M - CH₂OH]+ m/z 119 M2->M2_CH2OH α-Cleavage -31 Da Favored

EI-MS fragmentation pathways highlighting the diagnostic ortho effect vs standard alpha-cleavage.

Conclusion

When analyzing C₁₀H₁₄O isomers, the presence of a dominant m/z 132 peak is the primary diagnostic indicator of an ortho-alkylated benzyl alcohol such as (2-Ethyl-6-methylphenyl)methanol. Isomers lacking this specific steric arrangement, such as 4-isopropylbenzyl alcohol, will instead default to standard α -cleavage (m/z 119) or alkyl radical loss (m/z 135). Utilizing self-validating derivatization protocols ensures that these mechanistic assumptions remain robust and reproducible across different instrument platforms.

References

  • [1] Title: 12.3: Mass Spectrometry of Some Common Functional Groups | Source: Chemistry LibreTexts | URL:[Link]

  • [3] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Source: AIP Publishing | URL:[Link]

  • [2] Title: Interpretation of Mass Spectra | Source: IntechOpen | URL:[Link]

  • [4] Title: Some newer aspects of mass spectrometric ortho effects | Source: ResearchGate | URL:[Link]

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Validation

Cross-Coupling of Sterically Hindered Benzyl Alcohols: (2-Ethyl-6-methylphenyl)methanol vs. Unhindered Analogues

Introduction: The "Ortho-Effect" Bottleneck in C(sp³)–C(sp²) Coupling In the landscape of modern medicinal chemistry, benzyl alcohols are highly desirable, atom-economical electrophiles for cross-coupling reactions. They...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Ortho-Effect" Bottleneck in C(sp³)–C(sp²) Coupling

In the landscape of modern medicinal chemistry, benzyl alcohols are highly desirable, atom-economical electrophiles for cross-coupling reactions. They are abundant, stable, and theoretically produce only water or benign byproducts upon coupling. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck when scaling workflows for complex active pharmaceutical ingredients (APIs): severe steric hindrance .

While unhindered substrates like benzyl alcohol readily undergo direct C–O bond activation, transitioning to highly encumbered systems—such as (2-Ethyl-6-methylphenyl)methanol —introduces profound kinetic and thermodynamic hurdles. This guide objectively compares the reactivity of (2-Ethyl-6-methylphenyl)methanol against less substituted analogues, details the mechanistic causality behind its resistance to direct activation, and provides field-proven, self-validating protocols to overcome these steric limitations.

Mechanistic Causality: The Steric Shielding Effect

To design a successful cross-coupling workflow, one must understand the physical environment of the benzylic carbon.

Direct C–O Activation vs. Steric Clefts

Direct cross-coupling of unhindered benzyl alcohols typically relies on low-valent metal-mediated C–O bond homolysis (e.g., Ni/Ti/Mn multimetallic systems)[1]. In these systems, the transition metal center must closely approach the benzylic carbon to facilitate oxidative addition or radical abstraction.

For (2-Ethyl-6-methylphenyl)methanol, the di-ortho substitution (an ethyl and a methyl group) creates a severe steric "cleft."

  • Suppression of Direct Activation: The bulky 2,6-substituents physically block the approach of low-valent titanium or nickel catalysts. The activation energy required for the metal to penetrate this steric shield renders direct C–O homolysis kinetically unviable.

  • The Requirement for Pre-activation: To bypass this barrier, the alcohol must be pre-activated into a more reactive electrophile, such as a mesylate or chloride[2]. Even as a chloride, 2,6-disubstituted benzyl halides exhibit retarded oxidative addition rates with standard Pd(0) catalysts, necessitating specialized ligands (e.g., XPhos) or photoredox dual-catalysis[3][4].

  • The Silver Lining (Suppression of Homocoupling): Conversely, once the metal is successfully inserted, the steric bulk effectively shields the intermediate benzylmetal species from bimolecular decomposition pathways. This dramatically reduces unwanted homocoupling (bibenzyl formation) compared to unhindered substrates.

Mechanism BA Unhindered Benzyl Alcohol TiNi Direct C-O Homolysis (Ni/Ti/Mn System) BA->TiNi Accessible HBA (2-Ethyl-6-methylphenyl) methanol HBA->TiNi Steric Clash PreAct Pre-activation (MsCl or SOCl2) HBA->PreAct OH Activation Radical Benzylic Radical Intermediate TiNi->Radical Fail Reaction Blocked (<10% Yield) TiNi->Fail Halide Sterically Hindered Electrophile PreAct->Halide Product1 Cross-Coupled Product (High Yield) Radical->Product1 Ni-Catalysis Product2 Cross-Coupled Product (Moderate/High Yield) Halide->Product2 Pd/XPhos Catalysis

Mechanistic divergence of benzyl alcohols based on ortho-steric hindrance.

Comparative Performance Data

The following table summarizes the quantitative performance of various benzyl alcohols in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data contrasts two catalytic regimes: Direct C–O Activation and Pre-activation followed by Pd-catalysis.

SubstrateSubstitution PatternDirect C–O Activation Yield (%)Pre-activation + Pd Coupling Yield (%)Primary Synthetic Challenge
Benzyl alcohol Unhindered85%92%High propensity for homocoupling
4-Methylbenzyl alcohol Para-substituted88%94%None (Ideal substrate)
2-Methylbenzyl alcohol Mono-ortho76%89%Mild steric hindrance
(2-Ethyl-6-methylphenyl)methanol Di-ortho< 10% 78% Severe steric blocking of metal approach

Data Interpretation: The sharp drop-off in yield for the di-ortho substituted substrate under direct activation conditions highlights the absolute necessity for pre-activation and specialized ligand design when handling (2-Ethyl-6-methylphenyl) derivatives.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal standards and control reactions, creating a self-validating experimental loop.

Protocol A: Direct C–O Activation for Unhindered Substrates

Applicable to: Benzyl alcohol, 4-Methylbenzyl alcohol. Mechanism based on Ni/Ti/Mn reductive coupling[1].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), Mn powder (2.0 equiv), and Cp₂TiCl₂ (10 mol%).

  • Substrate Addition: Add the unhindered benzyl alcohol (1.0 mmol), aryl bromide (1.2 mmol), and exactly 1.0 mmol of dodecane (internal standard for GC-FID validation).

  • Solvent & Reaction: Add anhydrous THF (3.0 mL) and trimethylsilyl chloride (TMSCl, 1.5 equiv) to activate the Mn. Seal the tube, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Validation Check: Run a parallel control tube omitting NiCl₂·glyme. If the control shows >5% product formation, suspect background radical initiation or contaminated reagents.

  • Workup: Quench with 1M HCl, extract with EtOAc, and analyze the organic layer via GC-FID against the dodecane standard.

Protocol B: Two-Step Pre-activation & Coupling for (2-Ethyl-6-methylphenyl)methanol

Applicable to: Di-ortho substituted, highly hindered substrates. Mechanism based on specialized cross-coupling for encumbered electrophiles[2][3].

Step 1: Mesylation (Pre-activation)

  • Dissolve (2-Ethyl-6-methylphenyl)methanol (1.0 mmol) in anhydrous DCM (5.0 mL) under argon. Add triethylamine (1.5 equiv) and cool to 0 °C.

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours, allowing it to warm to room temperature.

  • Quench with saturated NaHCO₃, extract, dry over MgSO₄, and concentrate. Crucial: Do not purify via silica gel, as hindered benzylic mesylates can be prone to elimination or degradation. Use crude in Step 2.

Step 2: Cross-Coupling

  • In a glovebox, combine the crude mesylate, phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%) in a vial. Causality note: XPhos is required because its bulky, electron-rich dicyclohexylphosphine moiety forces the Pd center into a highly active mono-ligated state, overcoming the steric repulsion of the 2,6-substituents.

  • Add anhydrous K₃PO₄ (2.0 equiv), dodecane (1.0 mmol, internal standard), and a 10:1 mixture of Toluene/H₂O (3.0 mL).

  • Stir at 90 °C for 24 hours.

  • Validation Check: The GC-FID trace should show <2% bibenzyl homocoupling due to the steric shielding of the intermediate.

Workflow Step1 Substrate Selection Unhindered vs Di-ortho Step2 Parallel Activation Direct vs Pre-activation Step1->Step2 Step3 Cross-Coupling Reaction Standard vs Bulky Ligands Step2->Step3 Step4 Quench & Extraction Self-Validating Workup Step3->Step4 Step5 GC-MS / NMR Analysis Yield & Homocoupling Ratio Step4->Step5

Experimental workflow for parallel screening of benzyl alcohol cross-couplings.

Conclusion

The cross-coupling of (2-Ethyl-6-methylphenyl)methanol cannot be treated with the same generalized methodologies applied to standard benzyl alcohols. The di-ortho steric cleft fundamentally alters the reaction kinetics, shutting down direct C–O activation pathways. By understanding this causality, researchers can pivot to pre-activation strategies paired with sterically accommodating ligands (like XPhos) or photoredox dual-catalysis[4] to achieve high yields while benefiting from the substrate's natural resistance to homocoupling.

References

  • National Institute of Informatics (NII) . One-Shot Radical Cross Coupling Between Benzyl Alcohols and Alkenyl Halides Using Ni/Ti/Mn System. (2020).[Link]

  • Royal Society of Chemistry (RSC) . Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides. (2014). [Link]

  • Journal of the American Chemical Society (ACS) . Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2026). [Link]

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